molecular formula C16H16N4O5S B4789637 3,5-DIMETHYL-N~4~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-ISOXAZOLECARBOXAMIDE

3,5-DIMETHYL-N~4~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-ISOXAZOLECARBOXAMIDE

Cat. No.: B4789637
M. Wt: 376.4 g/mol
InChI Key: FTHPDDXXJKXICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHYL-N~4~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-ISOXAZOLECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple isoxazole rings and sulfonyl groups. It is known for its applications in medicinal chemistry and drug discovery due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-N~4~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks of metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts like Amberlyst-70 can offer eco-friendly attributes and simplify the reaction workup .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-N~4~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-DIMETHYL-N~4~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-N~4~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-ISOXAZOLECARBOXAMIDE involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to therapeutic effects. The compound’s structure allows it to interact with multiple targets, making it a versatile tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIMETHYL-N~4~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-ISOXAZOLECARBOXAMIDE is unique due to its combination of multiple isoxazole rings and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3,5-dimethyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c1-9-8-14(19-24-9)20-26(22,23)13-6-4-12(5-7-13)17-16(21)15-10(2)18-25-11(15)3/h4-8H,1-3H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHPDDXXJKXICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-DIMETHYL-N~4~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3,5-DIMETHYL-N~4~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3,5-DIMETHYL-N~4~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3,5-DIMETHYL-N~4~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3,5-DIMETHYL-N~4~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3,5-DIMETHYL-N~4~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-ISOXAZOLECARBOXAMIDE

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